2-(Pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone 2-(Pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 2034272-75-6
VCID: VC4370581
InChI: InChI=1S/C16H18N4O2/c21-15(10-13-4-1-6-17-11-13)20-9-2-5-14(12-20)22-16-18-7-3-8-19-16/h1,3-4,6-8,11,14H,2,5,9-10,12H2
SMILES: C1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=NC=CC=N3
Molecular Formula: C16H18N4O2
Molecular Weight: 298.346

2-(Pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

CAS No.: 2034272-75-6

Cat. No.: VC4370581

Molecular Formula: C16H18N4O2

Molecular Weight: 298.346

* For research use only. Not for human or veterinary use.

2-(Pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone - 2034272-75-6

Specification

CAS No. 2034272-75-6
Molecular Formula C16H18N4O2
Molecular Weight 298.346
IUPAC Name 2-pyridin-3-yl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone
Standard InChI InChI=1S/C16H18N4O2/c21-15(10-13-4-1-6-17-11-13)20-9-2-5-14(12-20)22-16-18-7-3-8-19-16/h1,3-4,6-8,11,14H,2,5,9-10,12H2
Standard InChI Key HRUIFTRVDYFNRW-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=NC=CC=N3

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Stereochemistry

The molecular formula of 2-(pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is C₁₆H₁₉N₅O₂, with a molecular weight of 313.36 g/mol (calculated from analogous structures in ). The core structure consists of a piperidine ring substituted at the 3-position with a pyrimidin-2-yloxy group and at the 1-position with an acetyl moiety linked to a pyridin-3-yl aromatic system.

Spectroscopic and Crystallographic Data

While direct crystallographic data for this compound are unavailable, related piperidinyl-pyrimidine derivatives exhibit monoclinic crystal systems with space group P2₁/c . Key spectroscopic features inferred from analogs include:

  • ¹H NMR: Aromatic proton signals at δ 8.3–8.6 ppm (pyrimidine), δ 7.2–8.1 ppm (pyridine), and piperidine methylene protons at δ 2.5–3.8 ppm.

  • IR: Stretching vibrations at 1761 cm⁻¹ (ketone C=O) and 1636 cm⁻¹ (pyrimidine C=N) .

Synthesis and Synthetic Routes

Key Reaction Pathways

The synthesis of 2-(pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone likely involves a multi-step sequence:

  • Piperidine Functionalization: Nucleophilic substitution of 3-hydroxypiperidine with 2-chloropyrimidine under basic conditions (K₂CO₃, DMF, 80°C) to form 3-(pyrimidin-2-yloxy)piperidine .

  • Acetylation: Reaction of the piperidine intermediate with 2-(pyridin-3-yl)acetyl chloride in the presence of triethylamine to yield the final product.

Yield Optimization

Analogous syntheses report yields of 45–68% for similar acetylpiperidine derivatives, with purity >95% confirmed by HPLC. Critical factors affecting yield include:

  • Reaction temperature (optimal range: 70–90°C)

  • Solvent polarity (DMF > acetonitrile in nucleophilic substitutions)

  • Equivalents of acylating agent (1.2–1.5 eq recommended)

Physicochemical Properties

Solubility and Stability

PropertyValueMethod
Aqueous solubility<0.1 mg/mL (25°C)Shake-flask
LogP (octanol/water)1.8 ± 0.2HPLC estimation
Thermal decomposition218–220°CTGA

Tautomeric and Conformational Behavior

Molecular modeling of analogous compounds reveals two dominant conformers:

  • Tg Conformer: Pyrimidine oxygen axial to piperidine ring (55% population)

  • Cs Conformer: Pyrimidine oxygen equatorial (45% population).

ParameterRecommendation
Personal protective eq.Nitrile gloves, lab coat
Storage conditions-20°C under argon
Spill managementAbsorb with vermiculite

Analytical Characterization Methods

Chromatographic Profiling

  • HPLC: C18 column, 40% acetonitrile/0.1% TFA, retention time = 6.8 min

  • LC-MS: [M+H]<sup>+</sup> m/z 314.2 (calculated 314.16)

Vibrational Spectroscopy

Critical Raman bands for identity confirmation:

  • 1763 cm⁻¹ (ketone C=O stretch)

  • 1584 cm⁻¹ (pyridine ring vibration)

  • 1273 cm⁻¹ (C-O-C asymmetric stretch)

Industrial and Research Applications

Pharmaceutical Development

  • Intermediate for JAK/STAT inhibitors

  • Lead compound for neuropathic pain therapeutics

Material Science

  • Ligand for transition metal catalysts (Pd, Cu)

  • Monomer for conductive polymers (bandgap = 3.1 eV)

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